molecular formula C10H9BrO3 B1377806 3-(3-Bromophenyl)oxetane-3-carboxylic acid CAS No. 1363381-80-9

3-(3-Bromophenyl)oxetane-3-carboxylic acid

Cat. No. B1377806
M. Wt: 257.08 g/mol
InChI Key: CERXOJDJBZBHAO-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9BrO3. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

The synthesis of oxetane-containing compounds has been a topic of interest in recent years. One method involves the formation of an oxetane motif from a corresponding carbonyl compound through the initial formation of an epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that can be further manipulated to access a range of oxetane derivatives .


Molecular Structure Analysis

The molecular structure of 3-(3-Bromophenyl)oxetane-3-carboxylic acid can be represented by the SMILES string O=C(O)C1(C2=CC=C(Br)C=C2)COC1 . The molecular weight of this compound is 257.08 g/mol.


Chemical Reactions Analysis

Oxetanes are known for their reactivity in the synthesis of complex molecules. They have been employed to improve drugs’ physicochemical properties . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Scientific Research Applications

Anticancer Research

Cinnamic acid derivatives, closely related to carboxylic acid compounds, have been extensively studied for their anticancer potentials. The rich medicinal tradition of cinnamic acid derivatives highlights their significance in medicinal research as antitumor agents. Their chemical structure allows for diverse synthetic modifications, offering a wide range of biological activities that are crucial for developing novel anticancer therapies (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition

Carboxylic acids are known to inhibit microbial biocatalysts at concentrations below the desired yield and titer, demonstrating their potential as microbial inhibitors. This knowledge is critical for bioengineering strategies aimed at producing biorenewable chemicals and addressing microbial robustness challenges (Jarboe, Royce, & Liu, 2013).

Bioisosterism in Drug Design

The exploration of carboxylic acid bioisosteres, which are substitutes that mimic the physical or chemical properties of carboxylic acids, has significantly advanced drug design. These novel substitutes aim to overcome the limitations of carboxylic acid-containing drugs, such as toxicity, metabolic instability, and poor membrane permeability, highlighting the ongoing innovation in pharmaceutical chemistry (Horgan & O’ Sullivan, 2021).

Extraction and Separation Technologies

Research into solvent developments for the liquid-liquid extraction of carboxylic acids underscores the importance of carboxylic acids in industrial applications. This includes the recovery of carboxylic acids from dilute aqueous streams, an essential process in the production of bio-based plastics. The study of solvents, such as ionic liquids and amine-based systems, offers insights into efficient and environmentally friendly extraction methods (Sprakel & Schuur, 2019).

Safety And Hazards

The safety data sheet for a related compound, oxetane-3-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral - Eye Dam. . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

Oxetanes have been employed to improve drugs’ physicochemical properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Once one of them gains FDA approval, the enthusiasm toward its utility in drug discovery will grow exponentially .

properties

IUPAC Name

3-(3-bromophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERXOJDJBZBHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)oxetane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Bromophenyl)oxetane-3-carboxylic acid
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